Spiro(naphthalene-1(2H),3'-pyrrolidine)-2',5'-dione, 3,4-dihydro-1'-(2-((2-hydroxyethyl)methylamino)ethyl)-, (+-)-
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Overview
Description
Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- is a complex organic compound characterized by its spiro structure, which includes a naphthalene moiety and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Naphthalene Moiety: This can be achieved through Friedel-Crafts acylation or alkylation reactions.
Construction of the Pyrrolidine Ring: This step may involve cyclization reactions using appropriate precursors.
Spiro Compound Formation: The final step involves the formation of the spiro linkage, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- may be studied for its potential biological activity, including its interaction with enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrrolidine]: Another spiro compound with a similar structure but different functional groups.
Spiro[cyclohexane-1,3’-pyrrolidine]: A spiro compound with a cyclohexane moiety instead of a naphthalene moiety.
Uniqueness
Spiro(naphthalene-1(2H),3’-pyrrolidine)-2’,5’-dione, 3,4-dihydro-1’-(2-((2-hydroxyethyl)methylamino)ethyl)-, (±)- is unique due to its specific combination of functional groups and spiro structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
17502-76-0 |
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Molecular Formula |
C18H24N2O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1'-[2-[2-hydroxyethyl(methyl)amino]ethyl]spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-2',5'-dione |
InChI |
InChI=1S/C18H24N2O3/c1-19(11-12-21)9-10-20-16(22)13-18(17(20)23)8-4-6-14-5-2-3-7-15(14)18/h2-3,5,7,21H,4,6,8-13H2,1H3 |
InChI Key |
QOTRTIUPJIWTQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1C(=O)CC2(C1=O)CCCC3=CC=CC=C23)CCO |
Origin of Product |
United States |
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